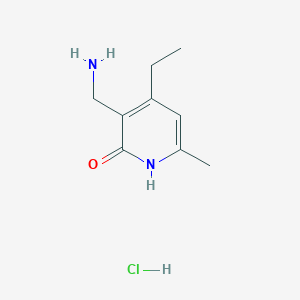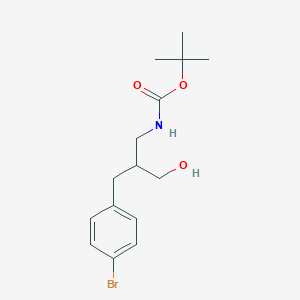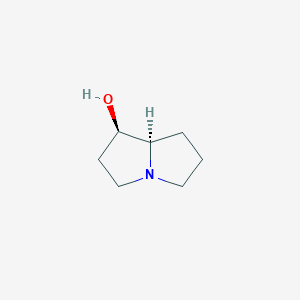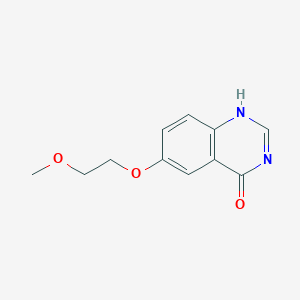
Methyl (3S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “Methyl (3S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate” is a chemical entity listed in the PubChem database. It is known for its unique structural properties and potential applications in various scientific fields. The compound’s molecular structure and properties make it a subject of interest for researchers in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “Methyl (3S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate” involves a series of chemical reactions under specific conditions. The exact synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions. The reaction conditions are optimized to ensure the highest possible yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and automated systems. The process involves continuous monitoring and control of reaction parameters to maintain consistency and quality. Industrial production methods may also include purification steps such as crystallization, distillation, and chromatography to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: Compound “Methyl (3S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall molecular structure of the compound.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution Reactions: Often involve nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
Compound “Methyl (3S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate” has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
Compound “Methyl (3S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate” can be compared with other similar compounds based on its structural and functional properties. Similar compounds may include those with analogous functional groups or similar molecular frameworks. The uniqueness of compound “this compound” lies in its specific combination of properties, which may offer advantages in certain applications over other compounds.
Comparison with Similar Compounds
- Compound A (CID 12345678)
- Compound B (CID 23456789)
- Compound C (CID 34567890)
These similar compounds may share certain characteristics with “Methyl (3S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate” but differ in other aspects, making each compound unique in its own right.
Properties
IUPAC Name |
methyl (3S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-10-5-3-9(4-6-10)11-7-14-8-12(11)13(15)17-2/h3-6,11-12,14H,7-8H2,1-2H3/t11?,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBHPTZUARKXKZ-PIJUOVFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNCC2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2CNC[C@H]2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylate](/img/structure/B7988067.png)



![Methyl 7-bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B7988101.png)
![6-chloro-1,9-dihydropyrimido[4,5-b]indol-4-one](/img/structure/B7988118.png)


![TRANS (+/-) 1-[(TERT-BUTYL)OXYCARBONYL]-4-(2-CHLOROPHENYL)PYRROLIDINE-3-CARBOXYLIC ACID](/img/structure/B7988134.png)
![methyl (3S)-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B7988145.png)


